![molecular formula C10H16Br6O3 B14590548 1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane CAS No. 61637-93-2](/img/structure/B14590548.png)
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane involves several steps. One common method includes the reaction of 2,3-dibromopropanol with formaldehyde in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with additional 2,3-dibromopropanol under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying the effects of bromine-containing molecules on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of flame retardants, due to its high bromine content, which imparts flame-retardant properties to materials.
Mécanisme D'action
The mechanism of action of 1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane can be compared with other brominated compounds, such as:
1,1’-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]: This compound also contains multiple bromine atoms and is used as a flame retardant.
Hexabromocyclododecane (HBCD): Another brominated flame retardant, but with a different structure and properties.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant with applications in electronics and other industries.
Propriétés
Numéro CAS |
61637-93-2 |
|---|---|
Formule moléculaire |
C10H16Br6O3 |
Poids moléculaire |
663.7 g/mol |
Nom IUPAC |
1-[bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane |
InChI |
InChI=1S/C10H16Br6O3/c11-1-7(14)4-17-10(18-5-8(15)2-12)19-6-9(16)3-13/h7-10H,1-6H2 |
Clé InChI |
LHMSICAPTCWKDX-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)Br)OC(OCC(CBr)Br)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
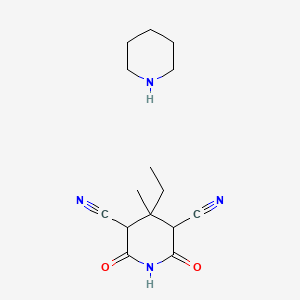
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
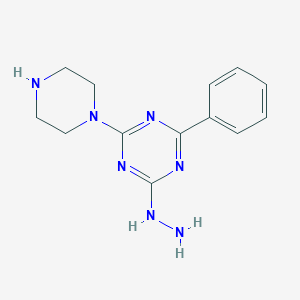
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
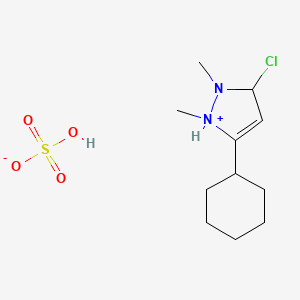

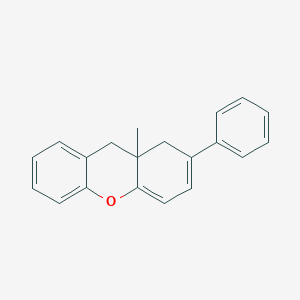


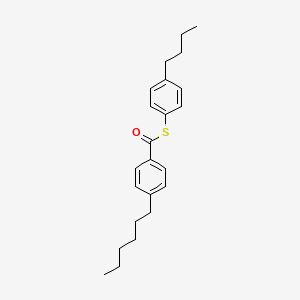
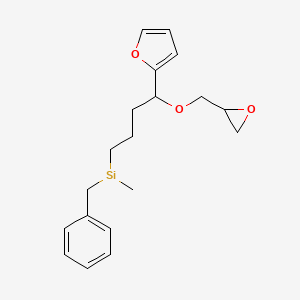
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)

